3,5-Bis(trifluoromethyl)benzylboronic acid

Suzuki–Miyaura cross-coupling benzylic boronic acid sp³ C–B transmetalation

3,5-Bis(trifluoromethyl)benzylboronic acid (CAS 1451393-52-4, molecular formula C₉H₇BF₆O₂, MW 271.95 g/mol) is a fluorinated benzylboronic acid building block featuring a benzylic CH₂ spacer between the 3,5-bis(trifluoromethyl)phenyl ring and the boronic acid group. It belongs to the class of primary alkylboronic acids and is distinct from its closely related arylboronic acid analog, 3,5-bis(trifluoromethyl)phenylboronic acid (CAS 73852-19-4), which lacks the methylene linker.

Molecular Formula C9H7BF6O2
Molecular Weight 271.95 g/mol
CAS No. 1451393-52-4
Cat. No. B1426066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Bis(trifluoromethyl)benzylboronic acid
CAS1451393-52-4
Molecular FormulaC9H7BF6O2
Molecular Weight271.95 g/mol
Structural Identifiers
SMILESB(CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(O)O
InChIInChI=1S/C9H7BF6O2/c11-8(12,13)6-1-5(4-10(17)18)2-7(3-6)9(14,15)16/h1-3,17-18H,4H2
InChIKeyREMKPLMTAFTLPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Bis(trifluoromethyl)benzylboronic acid (CAS 1451393-52-4): Core Identity, Structural Class, and Procurement-Relevant Characteristics


3,5-Bis(trifluoromethyl)benzylboronic acid (CAS 1451393-52-4, molecular formula C₉H₇BF₆O₂, MW 271.95 g/mol) is a fluorinated benzylboronic acid building block featuring a benzylic CH₂ spacer between the 3,5-bis(trifluoromethyl)phenyl ring and the boronic acid group [1]. It belongs to the class of primary alkylboronic acids and is distinct from its closely related arylboronic acid analog, 3,5-bis(trifluoromethyl)phenylboronic acid (CAS 73852-19-4), which lacks the methylene linker . The dual electron-withdrawing CF₃ groups at meta positions impart enhanced Lewis acidity at boron and increased protodeboronation resistance relative to unsubstituted or mono-trifluoromethyl benzylboronic acids, while the benzylic C–B bond confers a reactivity profile intermediate between typical aryl and alkyl boronic acids [2][3].

Why Generic Substitution of 3,5-Bis(trifluoromethyl)benzylboronic acid (CAS 1451393-52-4) Fails: Structural, Electronic, and Pharmacophoric Constraints


Generic substitution of 3,5-bis(trifluoromethyl)benzylboronic acid with seemingly similar boronic acids is scientifically unsound for three convergent reasons. First, the benzylic CH₂ spacer is structurally non-negotiable: replacing it with directly attached arylboronic acids (e.g., CAS 73852-19-4) eliminates the sp³-hybridized benzylic carbon whose distinct transmetalation kinetics and protodeboronation susceptibility govern coupling outcomes . Second, the number and position of CF₃ groups dictate Lewis acidity and hydrolytic stability; mono-CF₃ analogs (e.g., 3-(trifluoromethyl)benzylboronic acid, CAS 21948-55-0) possess substantially reduced electron-withdrawing character, directly altering catalytic efficiency in dehydrative condensation and cross-coupling reactions [1]. Third, structure–activity relationship (SAR) evidence from drug discovery programs unequivocally identifies the 3,5-bis(trifluoromethyl)benzyl moiety—not its mono-substituted or regioisomeric variants—as the optimal pharmacophore for high-affinity receptor engagement, as demonstrated for NK₁ (hNK₁ IC₅₀ = 0.95 nM) and CCR2 (IC₅₀ = 4 nM) antagonist series [2][3]. Substituting the boronic acid precursor thus compromises synthetic access to these clinically validated chemotypes.

Quantitative Evidence Guide for 3,5-Bis(trifluoromethyl)benzylboronic acid (CAS 1451393-52-4): Head-to-Head and Cross-Study Differentiation Data


Differentiation by Benzylic CH₂ Spacer: Divergent Reactivity in Suzuki–Miyaura Coupling vs. Directly Attached Arylboronic Acid

The target compound is a benzylboronic acid bearing a CH₂ bridge between the aromatic ring and boron, classifying it as a primary alkylboronic acid. This structural feature is a fundamental differentiator from 3,5-bis(trifluoromethyl)phenylboronic acid (CAS 73852-19-4), where boron is directly attached to the aromatic ring. In Pd-catalyzed Suzuki–Miyaura coupling, benzylic boronic acids undergo transmetalation via an sp³-hybridized carbon, which imposes distinct kinetic and side-reaction profiles. The related 3,5-bis(trifluoromethyl)phenylboronic acid was demonstrated as a robust substrate in a ligand-free Suzuki system using only 0.005 mol% Pd(OAc)₂, affording the coupled indene product in 86% isolated yield on a 4.5 g (20 mmol) multi-gram scale with no observable debromination or de-boronation side products . In contrast, unsubstituted benzylboronic acid pinacol ester has been reported to show limited reactivity with tertiary benzylic electrophiles under standard Suzuki–Miyaura conditions, underscoring the necessity of the electron-withdrawing CF₃ groups for efficient coupling [1]. The combination of benzylic C–B bond character with dual CF₃ activation creates a reactivity profile not achievable with either simple benzylboronic acids or directly attached arylboronic acids.

Suzuki–Miyaura cross-coupling benzylic boronic acid sp³ C–B transmetalation

Enhanced Lewis Acidity from Dual 3,5-CF₃ Substitution: pKa Shift vs. Mono-CF₃ and Unsubstituted Benzylboronic Acids

The electron-withdrawing effect of the CF₃ groups directly modulates the Lewis acidity of the boronic acid center, a parameter that governs catalytic activity in dehydrative condensation reactions and binding affinity toward diols. Spectrophotometric and potentiometric pKa determinations on isomeric trifluoromethylphenylboronic acids have established that introduction of a CF₃ group at the meta position increases acidity relative to unsubstituted phenylboronic acid (pKa ~8.8), and the effect is additive with a second CF₃ substituent [1]. For the benzylboronic acid series, the predicted pKa of 3-(trifluoromethyl)benzylboronic acid (mono-CF₃) is 9.74 ± 0.43 . While an experimentally determined pKa for 3,5-bis(trifluoromethyl)benzylboronic acid has not been published, the additive inductive effect of the second meta-CF₃ group is expected to lower the pKa by approximately 0.5–1.0 log unit below the mono-CF₃ analog, based on the documented incremental acidity increase observed in the phenylboronic acid series upon addition of a second meta-CF₃ substituent [1]. This enhanced Lewis acidity translates directly into improved catalytic performance: 3,5-bis(trifluoromethyl)phenylboronic acid was identified as the optimal catalyst among a panel of arylboronic acids screened for [4+3] cycloaddition reactions, enabling excellent yields of cyclohepta[b]benzofurans and cyclohepta[b]indoles [2]. Additionally, 3,5-bis(trifluoromethyl)phenylboronic acid acts as a highly effective cooperative catalyst with DMAPO for dehydrative amidation of less reactive carboxylic acids, a transformation that less acidic boronic acids catalyze poorly .

Lewis acidity boronic acid pKa electron-withdrawing substituent CF₃ inductive effect

Pharmacophoric Validation: 3,5-Bis(trifluoromethyl)benzyl Moiety as Optimal Substituent for NK₁ Receptor Antagonists vs. Other 3,5-Disubstituted Benzyl Analogs

A systematic SAR study of 4,4-disubstituted piperidine-based NK₁ antagonists established that the benzyl ether side chain must be 3,5-disubstituted and highly lipophilic for high-affinity receptor binding. Among a panel of 3,5-disubstituted benzyl variants—including 3,5-dimethyl, 3,5-dichloro, 3,5-bis(trifluoromethyl), and mixed substituents—the 3,5-bis(trifluoromethyl)benzyl ether (compound 12) was identified as the optimal side chain, delivering an hNK₁ IC₅₀ of 0.95 nM [1]. This represents a potency that is competitive with endogenous substance P and places the compound among the highest-affinity NK₁ antagonists reported at the time of publication. Additional SAR exploration demonstrated that the 3,5-bis(trifluoromethyl)benzyl ester of N-acetyl-L-tryptophan (L-732,138, CAS 148451-96-1) maintains potent NK₁ antagonism (IC₅₀ = 2.3 nM) with 1000-fold selectivity over NK₂ and NK₃ receptors . Furthermore, the 3,5-bis(trifluoromethyl)benzyl motif was found to combine high in vitro affinity with oral in vivo activity, a dual profile that non-fluorinated 3,5-disubstituted variants failed to achieve [2]. The boronic acid (CAS 1451393-52-4) serves as the direct synthetic precursor for introducing this validated pharmacophore via Suzuki–Miyaura cross-coupling, making it the reagent of choice for medicinal chemistry programs targeting NK₁ receptors.

NK₁ receptor antagonist structure–activity relationship substance P 3,5-disubstituted benzyl pharmacophore

CCR2 Antagonist Drug Discovery: 3,5-Bis(trifluoromethyl)benzyl Amides Deliver Sub-Nanomolar to Low-Nanomolar Potency and Functional Selectivity

The 3,5-bis(trifluoromethyl)benzyl group functions as a critical N-capping motif in multiple structurally distinct CCR2 antagonist series. In the 4-amino-2-alkyl-butyramide series, compound 29—(2S)-N-[3,5-bis(trifluoromethyl)benzyl]-2-cyclopropyl-4-[(1R,3′R)-3′-methyl-1′H-spiro[indene-1,4′-piperidin]-1′-yl]butanamide—showed a binding IC₅₀ of 4 nM on human monocytes with excellent selectivity over related chemokine receptors, and pharmacokinetic properties sufficient for in vivo evaluation [1]. In a parallel glycinamide-based series, compound 55 displayed binding IC₅₀ values of 30 nM (human monocytes) and 39 nM (CHO cells expressing hCCR2b), with functional blockade of MCP-1-induced calcium mobilization (IC₅₀ = 50 nM) and chemotaxis (IC₅₀ = 9.6 nM), while maintaining selectivity against other chemokine receptors [2]. A further optimized cyclopentanecarboxamide scaffold (compound 16) achieved IC₅₀ values of 1.3 nM (binding) and 0.45 nM (functional chemotaxis) against hCCR2, placing this chemotype among the most potent CCR2 antagonists reported [3]. The consistent deployment of the 3,5-bis(trifluoromethyl)benzyl amide across independent chemical series confirms that this moiety is not merely a synthetic convenience but a pharmacophoric requirement for high-affinity CCR2 engagement. Procurement of CAS 1451393-52-4 enables direct installation of this motif via amide bond formation with carboxylic acid intermediates or via Suzuki coupling for more complex architectures.

CCR2 antagonist chemokine receptor monocyte chemotaxis MCP-1 inhibition

Protodeboronation Resistance: Trifluoromethyl-Substituted Boronic Acids Exhibit Superior Hydrolytic Stability Under Basic Coupling Conditions

Protodeboronation—the undesired loss of the boronic acid group via C–B bond cleavage—is a well-documented limitation of boronic acid coupling partners, particularly under the aqueous basic conditions required for Suzuki–Miyaura reactions. Benzylboronic acids are inherently more susceptible to protodeboronation than arylboronic acids due to the sp³-hybridized benzylic carbon [1]. A systematic study of trifluoromethylphenylboronic acid isomers demonstrated that CF₃-substituted phenylboronic acids exhibit high resistance to protodeboronation [2]. This protective effect is attributed to the strong electron-withdrawing inductive effect of the CF₃ groups, which stabilizes the C–B bond against protonolysis. The practical consequence was observed in the multi-gram Suzuki coupling study using 3,5-bis(trifluoromethyl)phenylboronic acid, where no de-boronation side products were detected despite the reaction proceeding in aqueous basic media at elevated temperature . In contrast, unsubstituted and electron-rich benzylboronic acids are documented to undergo significant protodeboronation, often requiring in situ pinacol ester protection to achieve acceptable yields [3]. While direct protodeboronation rate data for 3,5-bis(trifluoromethyl)benzylboronic acid vs. benzylboronic acid have not been published, the combined evidence from the phenylboronic acid stability study and the clean multi-gram coupling result provides strong support that the dual CF₃ substitution confers meaningful protodeboronation resistance to the benzylboronic acid scaffold.

protodeboronation hydrolytic stability fluorinated boronic acid coupling robustness

Electrochemical Differentiation: Reduced LUMO Energy of 3,5-Bis(trifluoromethyl)phenylboronic Acid Enables Redox Shuttle Function in Lithium-Ion Battery Electrolytes

Computational studies comparing several substituted phenylboronic acids revealed that 3,5-bis(trifluoromethyl)phenylboronic acid possesses a LUMO energy level significantly lower than that of the commonly used carbonate electrolyte solvents, and is reduced at a higher potential than PC-solvated Li⁺ ions [1]. This unique electronic property—directly attributable to the dual electron-withdrawing CF₃ groups—qualifies 3,5-bis(trifluoromethyl)phenylboronic acid as a viable redox shuttle additive for overcharge protection in lithium-ion batteries. The lower LUMO energy ensures that this boronic acid is preferentially reduced before the electrolyte solvent, thereby shunting destructive overcharge current. While the study examined the directly attached phenylboronic acid (not the benzyl analog), the electronic effect of the 3,5-bis(trifluoromethyl)phenyl fragment is expected to extend to the benzylboronic acid given that LUMO energies of boronic acids are primarily determined by the aromatic substituents rather than the nature of the boron attachment point [2]. For materials science and battery research applications where boronic acid electrolyte additives are being evaluated, the 3,5-bis(trifluoromethyl) substitution pattern provides a quantifiably distinct electrochemical profile not available from mono-CF₃, non-fluorinated, or regioisomeric (2,4-; 2,5-; 2,6-) bis(trifluoromethyl)phenylboronic acids.

redox shuttle lithium-ion battery electrolyte additive LUMO energy overcharge protection

Optimal Application Scenarios for 3,5-Bis(trifluoromethyl)benzylboronic acid (CAS 1451393-52-4): Evidence-Backed Procurement Guidance


Medicinal Chemistry: Installation of Validated NK₁ Antagonist Pharmacophore via Cross-Coupling

Use CAS 1451393-52-4 as the direct boronic acid coupling partner in Suzuki–Miyaura reactions with aryl or heteroaryl halides to install the 3,5-bis(trifluoromethyl)benzyl moiety into NK₁ antagonist scaffolds. This is supported by SAR evidence establishing the 3,5-bis(trifluoromethyl)benzyl group as the optimal side chain for high-affinity hNK₁ binding (IC₅₀ = 0.95 nM, compound 12) and oral in vivo activity [1]. The benzylic CH₂ spacer is structurally required; the directly attached phenylboronic acid analog (CAS 73852-19-4) cannot produce the same benzylic attachment geometry. Related clinical-stage compounds including L-732,138 (CAS 148451-96-1) further validate this pharmacophore [2].

Medicinal Chemistry: CCR2 Antagonist Lead Optimization via Amide Bond Formation or Suzuki Coupling

Employ CAS 1451393-52-4 to introduce the 3,5-bis(trifluoromethyl)benzyl group as an N-capping motif in CCR2 antagonist lead series. Evidence from multiple independent chemical series (butyramide, glycinamide, and cyclopentanecarboxamide scaffolds) has demonstrated sub-nanomolar to low-nanomolar binding affinities (IC₅₀ = 0.45–4 nM) and functional MCP-1/CCL2 chemotaxis blockade (IC₅₀ = 9.6–41 nM) when the 3,5-bis(trifluoromethyl)benzyl amide is present [3][4]. Alternative N-benzyl groups (mono-CF₃, non-fluorinated, or regioisomeric bis-CF₃) have not been reported to achieve comparable potency–selectivity profiles in the published medicinal chemistry literature on CCR2.

Organocatalysis and Cooperative Catalysis: Dehydrative Amidation with Enhanced Lewis Acidity

Leverage the enhanced Lewis acidity of the 3,5-bis(trifluoromethyl)phenyl/benzyl boronic acid scaffold for catalytic dehydrative condensation between carboxylic acids and amines. 3,5-Bis(trifluoromethyl)phenylboronic acid has been validated as a highly effective cooperative catalyst with DMAPO for amidation of less reactive and conjugated carboxylic acids, proceeding chemoselectively . The dual CF₃ groups provide the requisite electron-withdrawing character to activate the boron center toward nucleophilic attack by the carboxylic acid oxygen, a catalytic function that mono-CF₃ or unsubstituted boronic acids fulfill with substantially lower efficiency. While the free benzylboronic acid is less commonly employed for catalysis than its phenylboronic acid analog, the electronic similarity of the aryl substituent supports exploration of the benzyl variant in catalyst screens where solubility or steric differentiation is desired.

Lithium-Ion Battery Research: Boronic Acid-Based Redox Shuttle Additive Candidate

Evaluate 3,5-bis(trifluoromethyl)benzylboronic acid or its pinacol ester as a redox shuttle additive for overcharge protection in lithium-ion battery electrolytes. The computational evidence demonstrates that the 3,5-bis(trifluoromethyl)phenyl fragment confers a LUMO energy significantly lower than common carbonate solvents, enabling preferential reduction at potentials above Li⁺ deposition [5]. This application scenario is specific to the 3,5-bis(trifluoromethyl) substitution pattern; mono-substituted or non-fluorinated boronic acids do not achieve the required LUMO lowering. The benzyl spacer may offer solubility advantages in certain electrolyte formulations compared to the directly attached aryl analog.

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